(2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
(2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.28874. It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in complex chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways within cells. These interactions can modulate various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halide:
Heusler compounds: Magnetic intermetallics with applications in spintronics and thermoelectric materials.
Uniqueness
(2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific structural features and the diverse range of reactions it can undergo.
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-6-4-5-9(14)8(12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
ZKEONVKQWLDESS-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1CO)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1CO)O |
Origin of Product |
United States |
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